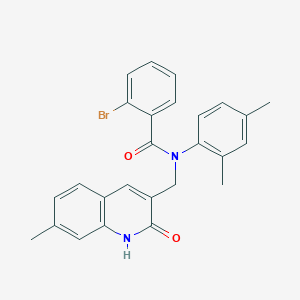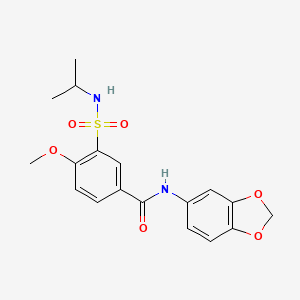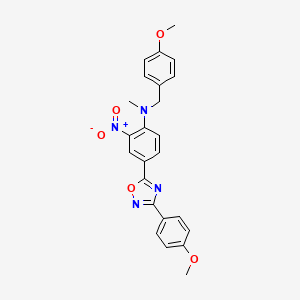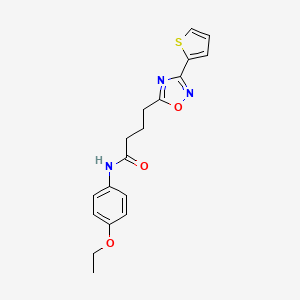![molecular formula C23H23BrN2O4S B7715234 N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide, also known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPSA is a sulfonamide-based inhibitor that has been shown to have significant effects on various biological processes, including cell proliferation, apoptosis, and angiogenesis.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide is not fully understood, but it is believed to act as an inhibitor of sulfonamide-based enzymes. Specifically, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to inhibit the activity of carbonic anhydrase IX, a sulfonamide-based enzyme that is overexpressed in many types of cancer. By inhibiting the activity of carbonic anhydrase IX, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can inhibit the growth of cancer cells, induce apoptosis, and disrupt angiogenesis. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can inhibit tumor growth and reduce the size of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with relative ease. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have significant effects on various biological processes, making it a useful tool for investigating the mechanisms of disease. However, there are also limitations to the use of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide in lab experiments. It can be difficult to determine the optimal concentration of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide to use in experiments, and the effects of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide could be investigated as a potential treatment for other diseases, including inflammatory disorders and cardiovascular disease. Finally, the mechanisms of action of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide could be further investigated to better understand its effects on various biological processes.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide involves the reaction of 4-benzyloxyphenyl isocyanate with N-[(4-bromophenyl)methyl]benzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to have significant effects on various biological processes, including cell proliferation, apoptosis, and angiogenesis. N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been investigated as a potential treatment for other diseases, including inflammatory disorders and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPWHZNIFNIXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
